12-Deoxywithastramonolide

Descripción general

Descripción

. Este compuesto pertenece a la clase de los withanolidos, que son esteroides de origen natural. 12-Deoxiwithastramonolide es conocido por sus propiedades antioxidantes e inhibitorias de enzimas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 12-Deoxiwithastramonolide generalmente implica la extracción de las raíces y hojas de Withania somnifera. El proceso de extracción a menudo utiliza solventes como hexano, cloroformo, acetato de etilo y metanol . La cromatografía líquida de alta resolución (HPLC) se emplea para la identificación y cuantificación del compuesto .

Métodos de producción industrial: La producción industrial de 12-Deoxiwithastramonolide implica la extracción a gran escala de Withania somnifera utilizando métodos optimizados de extracción con solventes. El proceso incluye el uso de solventes alcohólicos acuosos en composiciones variables para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 12-Deoxiwithastramonolide experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como bromo o cloro en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos o sustituidos de 12-Deoxiwithastramonolide, que se pueden analizar más a fondo para determinar su bioactividad .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 12-deoxywithastramonolide possesses anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell growth and survival.

- Case Study : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory activity by modulating cytokine production. It reduces tumor necrosis factor-alpha (TNF-α) levels while increasing interleukin-10 (IL-10) production, contributing to its therapeutic effects in inflammatory conditions.

- Research Findings : In animal models of inflammation, administration of this compound led to reduced inflammatory markers and improved clinical outcomes .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Study Insights : Experimental studies indicate that this compound can enhance neuronal survival under stress conditions, suggesting its potential utility in treating conditions like Alzheimer's disease .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for developing effective therapeutic protocols. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Findings : Research indicates that this compound is bioavailable when administered orally, with specific plasma concentrations achieved that correlate with its therapeutic effects .

Table 2: Summary of Pharmacokinetic Studies

| Study Type | Administration Route | Dosage | Key Findings |

|---|---|---|---|

| Animal Model | Oral | 25 mg/kg | Achieved C_max of 48 ng/mL |

| Isolated Compound Study | Intravenous | 10 mg/kg | C_max reached 85 ng/mL |

| Extract Study | Oral | 500 mg/kg | Multiple withanolides detected |

Mecanismo De Acción

El mecanismo de acción de 12-Deoxiwithastramonolide implica su interacción con diversos objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.

Inhibición enzimática: El compuesto inhibe enzimas específicas, modulando así las vías bioquímicas.

Actividad antiviral: Los estudios han demostrado que 12-Deoxiwithastramonolide puede inhibir la replicación del VIH-1 al unirse a proteínas virales clave.

Comparación Con Compuestos Similares

12-Deoxiwithastramonolide se compara con otros withanolidos como withanolide-A, withanone, withaferin-A y 27-hidroxiwithanone . Estos compuestos comparten características estructurales similares, pero difieren en sus bioactividades específicas y potenciales terapéuticos. Por ejemplo, withaferin-A es conocida por sus fuertes propiedades anticancerígenas, mientras que 12-Deoxiwithastramonolide es más prominente por sus efectos antioxidantes e inhibitorios de enzimas .

Lista de compuestos similares:

- Withanolide-A

- Withanone

- Withaferin-A

- 27-Hydroxywithanone

- Withastramonolide

- Withanoside

Actividad Biológica

Introduction

12-Deoxywithastramonolide (12-DWS) is a withanolide derived from the plant Withania somnifera, commonly known as ashwagandha. This compound has garnered significant attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 12-DWS, supported by data tables, case studies, and detailed research findings.

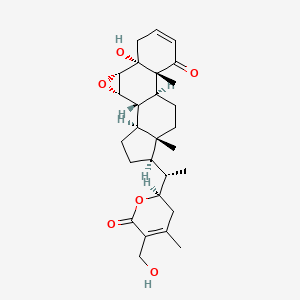

Chemical Structure and Properties

This compound is characterized by its unique steroidal lactone structure, which contributes to its biological effects. The molecular formula of 12-DWS is . Its structure includes multiple hydroxyl groups and a lactone ring, which are critical for its interaction with biological targets.

Pharmacokinetics

Pharmacokinetic studies have shown that 12-DWS exhibits variable plasma concentrations depending on the administration route and dosage. In a study involving healthy volunteers, the pharmacokinetic parameters were compared between a test product containing 12-DWS and a reference formulation. The results indicated that:

- Cmax (Maximum Concentration) : The geometric least square mean ratio for 12-DWS was found to be significantly higher in the test product compared to the reference (388.58%–542.86%).

- AUC (Area Under Curve) : The AUC0-t and AUC0-∞ values also demonstrated superior bioavailability for the test formulation, indicating enhanced absorption and longer retention in the body .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | GLSMR (90% CI) |

|---|---|---|---|

| Cmax (ng/ml) | 3.0701 ± 1.2617 | 0.6480 ± 0.3519 | 388.58%–542.86% |

| AUC0-t (hr·ng/ml) | 24.4951 ± 10.1607 | 2.2760 ± 1.1639 | 862.21%–1319.57% |

| AUC0-∞ (hr·ng/ml) | Not reported | Not reported | 741.92%–997.01% |

Antioxidant Activity

Research indicates that 12-DWS possesses significant antioxidant properties, which contribute to its therapeutic potential in various diseases characterized by oxidative stress. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

12-DWS has been shown to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property makes it a potential candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of 12-DWS. It has been observed to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : Research indicates that 12-DWS can significantly reduce the viability of various cancer cell lines.

- Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancerous cells.

- Anti-metastatic effects : Studies suggest that it may inhibit metastasis by affecting cellular adhesion and migration processes .

Neuroprotective Effects

Emerging evidence suggests that 12-DWS may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is thought to play a critical role in this protective effect.

Case Studies

- Clinical Trials on Healthy Volunteers : A recent clinical trial assessed the safety and pharmacokinetics of a formulation containing 12-DWS among healthy subjects aged between 23-42 years. The study reported no serious adverse events, indicating a favorable safety profile .

- In Vitro Studies on Cancer Cell Lines : Various in vitro studies have demonstrated that treatment with 12-DWS leads to significant reductions in cell viability in breast cancer and leukemia cell lines, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMHXZWAKRDGG-MEBIVHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659533 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60124-17-6 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 12-deoxywithastramonolide and where is it found?

A1: this compound (12-DWS) is a naturally occurring withanolide, a class of steroidal lactones, primarily found in the roots of Withania somnifera (Ashwagandha) [, , , ]. It is considered one of the major bioactive constituents of this plant, which is widely utilized in traditional medicine [, , ].

Q2: How does 12-DWS exert its biological effects?

A2: While the exact mechanism of action for 12-DWS requires further investigation, research suggests that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine [, ]. This inhibitory activity on AChE suggests a potential role in addressing neurodegenerative diseases like Alzheimer's disease [, ]. Further studies indicate 12-DWS might also influence inflammatory pathways, potentially through interaction with IκB kinase β [].

Q3: Does 12-DWS demonstrate any anti-inflammatory properties?

A4: Research suggests that 12-DWS might contribute to the anti-inflammatory properties attributed to Withania somnifera extracts []. Studies have shown that 12-DWS, while less potent than withaferin A, another withanolide found in Ashwagandha, exhibits a certain level of inhibition against IκB kinase β, a key enzyme involved in the NFκB pathway, which plays a crucial role in inflammation [].

Q4: How does the structure of 12-DWS compare to other withanolides?

A5: While structurally similar to other withanolides, 12-DWS possesses unique features that contribute to its specific activity profile [, ]. Subtle differences in the functional groups and their spatial arrangement within the withanolide skeleton can significantly impact their binding affinities to target proteins and ultimately influence their biological activity [, ]. Further research is necessary to elucidate the detailed structure-activity relationship of 12-DWS.

Q5: What are the challenges in producing standardized extracts of Withania somnifera with consistent 12-DWS content?

A6: The production of standardized Withania somnifera extracts with consistent 12-DWS content faces challenges due to the natural variability of withanolide concentrations within the plant []. Factors such as environmental conditions, plant genetics, and extraction methods can all influence the final withanolide profile of the extract [, ].

Q6: Are there analytical methods available for quantifying 12-DWS in plant extracts?

A7: Yes, several analytical methods have been developed to identify and quantify 12-DWS in Withania somnifera extracts. High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a commonly employed technique []. Additionally, high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (HPLC-UV(DAD)-MS) offers a sensitive and specific approach for analyzing 12-DWS levels []. Another method utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) for rapid and accurate quantification [].

Q7: How is 12-DWS extracted from Withania somnifera?

A8: 12-DWS, along with other withanolides, is typically extracted from the dried roots of Withania somnifera using various solvents [, ]. The choice of solvent significantly influences the extraction efficiency of 12-DWS and other bioactive compounds []. Research suggests that aqueous alcoholic solutions and organic solvents like chloroform and ethyl acetate are effective in extracting 12-DWS [].

Q8: Are there any studies on the accumulation pattern of 12-DWS in different parts of Withania somnifera?

A9: Yes, studies have investigated the distribution of 12-DWS within Withania somnifera. Research indicates that while 12-DWS is primarily concentrated in the roots, it is also present in other parts of the plant, albeit at lower levels []. Interestingly, one study reported the highest accumulation of 12-DWS in leaves, followed by fruits, stems, and lastly, roots []. These findings suggest that different parts of the plant might possess varying levels of bioactivity.

Q9: What is the significance of bioassay-guided fractionation in studying 12-DWS?

A10: Bioassay-guided fractionation plays a crucial role in identifying and isolating bioactive compounds like 12-DWS from complex plant extracts []. This approach involves testing fractions of an extract for a specific biological activity, such as AChE inhibition, and subsequently separating and testing sub-fractions until the active compound is isolated []. This method allows researchers to pinpoint the specific compounds responsible for the observed biological effects.

Q10: Can the AChE inhibitory activity be used for the quality control of commercial Withania somnifera extracts?

A11: While HPLC analysis remains the standard method for quantifying withanolides in commercial Withania somnifera extracts, researchers propose using the AChE inhibition assay as a complementary biological standardization method []. This approach helps assess the bioactivity of the extracts and ensures consistency in their therapeutic potential.

Q11: How does soil moisture stress affect 12-DWS content in Withania somnifera?

A12: Studies have shown that soil moisture stress can significantly impact the growth and phytochemical composition of Withania somnifera []. While moderate stress may lead to higher root yield, severe stress can decrease the overall 12-DWS content in the roots []. This finding highlights the importance of optimal cultivation practices for maximizing the production of bioactive compounds like 12-DWS.

Q12: Are there any known somaclonal variants of Withania somnifera with altered 12-DWS production?

A13: Research has identified somaclonal variants of Withania somnifera exhibiting variations in their withanolide profiles, including altered 12-DWS production []. These variants, generated through tissue culture techniques, hold potential for developing cultivars with enhanced production of specific withanolides for pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.